6-Chloro-N-hydroxyindole-3-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-hydroxyindole-3-carboxamidine is a chemical compound with the molecular formula C9H8ClN3O It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-hydroxyindole-3-carboxamidine typically involves the chlorination of indole derivatives followed by the introduction of the hydroxy and carboxamidine groups. One common method includes the reaction of 6-chloroindole with hydroxylamine and subsequent treatment with cyanamide under controlled conditions. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-hydroxyindole-3-carboxamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The chlorine atom in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyindole derivatives, while substitution reactions can produce a variety of substituted indoles.
Scientific Research Applications
6-Chloro-N-hydroxyindole-3-carboxamidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-hydroxyindole-3-carboxamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
6-Chloroindole: A precursor in the synthesis of 6-Chloro-N-hydroxyindole-3-carboxamidine.
N-Hydroxyindole-3-carboxamidine: A similar compound without the chlorine atom.
Indole-3-carboxamidine: Another related compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both the chlorine and hydroxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8ClN3O |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
6-chloro-N'-hydroxy-1H-indole-3-carboximidamide |
InChI |
InChI=1S/C9H8ClN3O/c10-5-1-2-6-7(9(11)13-14)4-12-8(6)3-5/h1-4,12,14H,(H2,11,13) |
InChI Key |
DWLJGJLTENYVAQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2/C(=N\O)/N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.